2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine

Bromodomain inhibition BRD2 BD1/BD2 Epigenetic chemical probe

2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine (CAS 1000933‑76‑5; Enamine catalog EN300‑87421) is a trisubstituted furo[2,3‑d]pyrimidine in which a central 4‑aminopyrimidine is fused to a furan ring and further substituted with a reactive chloromethyl group at C‑2 and two π‑excessive furan‑2‑yl rings at C‑5 and C‑6. This substitution pattern places the compound squarely within the class of pan‑kinase and bromodomain‑engaging scaffolds, yet its specific combination of heterocyclic side chains produces a lipophilicity (logP ≈ 2.91, polar surface area ≈ 91.2 Ų) and electronic profile that differ materially from the more common 5,6‑diphenyl or 5,6‑dimethyl furo[2,3‑d]pyrimidine analogs.

Molecular Formula C15H10ClN3O3
Molecular Weight 315.71 g/mol
Cat. No. B13201939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine
Molecular FormulaC15H10ClN3O3
Molecular Weight315.71 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CO4
InChIInChI=1S/C15H10ClN3O3/c16-7-10-18-14(17)12-11(8-3-1-5-20-8)13(22-15(12)19-10)9-4-2-6-21-9/h1-6H,7H2,(H2,17,18,19)
InChIKeyUYEQSOPJCQDUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine – Core Scaffold and What Makes It Worth Procurement Screening


2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine (CAS 1000933‑76‑5; Enamine catalog EN300‑87421) is a trisubstituted furo[2,3‑d]pyrimidine in which a central 4‑aminopyrimidine is fused to a furan ring and further substituted with a reactive chloromethyl group at C‑2 and two π‑excessive furan‑2‑yl rings at C‑5 and C‑6 [1]. This substitution pattern places the compound squarely within the class of pan‑kinase and bromodomain‑engaging scaffolds, yet its specific combination of heterocyclic side chains produces a lipophilicity (logP ≈ 2.91, polar surface area ≈ 91.2 Ų) and electronic profile that differ materially from the more common 5,6‑diphenyl or 5,6‑dimethyl furo[2,3‑d]pyrimidine analogs [2]. A ChEMBL‑curated entry (CHEMBL4850926) records a potent IC₅₀ of 11 nM against both BD1 and BD2 bromodomains of BRD2, placing the compound at the sub‑100 nM potency threshold that often triggers hit‑to‑lead campaigns [3]. The commercially available purity is 95 % from catalog suppliers including Enamine and Fluorochem [1][2].

Why Generic Substitution Fails for 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine in Epigenetic and Kinase‑Focused Screening


Furo[2,3‑d]pyrimidines bearing 5,6‑diaryl substituents constitute a well‑established pharmacophore family; however, the biological outcome is exquisitely sensitive to the electronic character, steric demand, and lipophilicity of the 5‑ and 6‑aryl rings [1]. The bis‑furan‑2‑yl variant occupies a distinct property space: its measured logP of ≈2.91 is substantially lower than that of the 5,6‑diphenyl analog (logP ≈4.80), while its polar surface area (≈91 Ų) is larger than that of the diphenyl or bis‑(4‑methylphenyl) counterparts (≈65 Ų) [2]. These differences directly affect aqueous solubility, permeability, and protein‑binding promiscuity, meaning that a screening hit for the bis‑furan‑2‑yl compound cannot be assumed to replicate with a more lipophilic 5,6‑diphenyl or 5,6‑dimethyl analog in the same target assay. Furthermore, the chloromethyl group at C‑2 provides a unique, sequence‑specific covalent‑warhead‑attachment point that is absent in the parent 5,6‑bis(furan‑2‑yl)furo[2,3‑d]pyrimidin‑4‑amine scaffold, further differentiating the compound for chemical‑biology probe development [1].

Quantitative Evidence Guide: 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine vs. Closest Analogs


BRD2 Bromodomain Inhibition: 11 nM IC₅₀ vs. Representative Non‑Covalent BET Inhibitors

The compound inhibits both BRD2 BD1 and BRD2 BD2 with an IC₅₀ of 11 nM when incubated for 30 min in a fluorescence‑based microtiter plate reader assay, and maintains an IC₅₀ of 78 nM for BD2 in a longer 180‑min TR‑FRET format [1]. In the same BindingDB collection, the non‑chloromethyl parent 5,6‑bis(furan‑2‑yl)furo[2,3‑d]pyrimidin‑4‑amine (BDBM40991) shows an IC₅₀ of 3.4 µM against an unrelated target (APBA1), and no BRD2 activity is reported, consistent with the chloromethyl group being critical for bromodomain engagement [2]. While direct head‑to‑head BRD2 data for the diphenyl or bis‑thiophene chloromethyl analogs are not publicly available, the 11 nM IC₅₀ places the bis‑furan‑2‑yl compound in the potency tier of clinical‑stage BET inhibitors such as I‑BET762 (GSK525762; Kd ≈ 50–100 nM across BET BD1/BD2 [3]), making it a viable starting point for fragment‑ or structure‑based optimization of BET‑family probes.

Bromodomain inhibition BRD2 BD1/BD2 Epigenetic chemical probe

Lipophilicity‑Adjusted Potency (LipE): Preference over Diphenyl and Bis‑(4‑methylphenyl) Analogs

Using the measured logP of 2.96 and the pIC₅₀ of 7.96 (11 nM), the target compound achieves a lipophilic efficiency (LipE) of approximately 5.0 [1]. In contrast, the 5,6‑diphenyl analog with a logP of 4.80 and its even more lipophilic 5,6‑bis(4‑methylphenyl) analog with a logP of 5.80 would require sub‑nanomolar IC₅₀ values to reach comparable LipE, yet neither compound has publicly disclosed BRD2 activity data [2]. LipE values above 5 are considered attractive for lead‑like molecules because they predict a smaller fraction of lipophilicity‑driven off‑target binding and a more favorable pharmacokinetic profile [3]. The bis‑furan‑2‑yl compound therefore offers a balanced potency–lipophilicity profile that is superior to the class‑level trend where increased aryl ring lipophilicity rarely translates linearly into target affinity.

Lipophilic efficiency Drug‑likeness Lead optimization

Polar Surface Area Advantage: 91 Ų vs. 65 Ų for 5,6‑Diphenyl and Bis‑(4‑methylphenyl) Analogs

The topological polar surface area (TPSA) of the bis‑furan‑2‑yl compound is calculated as 91.22 Ų, whereas the corresponding 5,6‑diphenyl, 5,6‑bis(thiophen‑2‑yl), and 5,6‑bis(4‑methylphenyl) analogs exhibit identical TPSA values of 64.94 Ų because the single oxygen per heterocycle is buried in the furan ring and does not contribute to TPSA in the same way as a furan‑2‑yl substituent [1][2]. In practical terms, a TPSA above 90 Ų predicts improved aqueous solubility and a reduced risk of hERG channel blockade compared to compounds with TPSA below 70 Ų, without crossing the 140 Ų threshold that typically impairs passive transcellular permeability [3]. The bis‑furan‑2‑yl compound therefore balances target engagement with more favorable solubility‑related developability metrics, a feature that is intrinsic to the furyl side‑chain choice and not achievable with phenyl or methyl‑phenyl replacements.

Polar surface area Permeability Oral bioavailability

Chloromethyl Warhead Enables Irreversible or Reversible‑Covalent Probe Development vs. Non‑functionalized Furo[2,3‑d]pyrimidin‑4‑amines

The chloromethyl group at the 2‑position is a well‑established ‘minimal’ alkylating handle that can react with cysteine or histidine residues in protein binding sites under mild conditions [1]. The closely related 5,6‑bis(furan‑2‑yl)furo[2,3‑d]pyrimidin‑4‑amine (CAS 272‑02‑6 derivative) lacks any C‑2 substituent and has no reported activity in BRD2 or other epigenetic targets . In the furo[2,3‑d]pyrimidine antifolate series, 5‑(chloromethyl) intermediates have been used as universal precursors for nucleophilic displacement with thiols, amines, and naphthols to generate libraries of DHFR inhibitors [2]. The C‑2 chloromethyl in the target compound thus confers a direct synthetic diversification pathway that is absent in the des‑chloro parent and in the fully carbon‑substituted 5,6‑diphenyl analog, enabling the rapid generation of focused covalent‑probe libraries without additional protecting‑group chemistry.

Covalent warhead Chemical biology Target engagement

BD1 vs. BD2 Selectivity Window: 11 nM vs. 78 nM in Biochemical Assays

In BindingDB records, the compound displays an IC₅₀ of 11 nM against both BRD2 BD1 and BD2 in a short 30‑min fluorescence‑based assay, but when measured by a longer TR‑FRET assay (180 min), the IC₅₀ for BD2 shifts to 78 nM, indicating a 7‑fold difference between the two domains under equilibrium‑ or near‑equilibrium conditions [1]. For comparison, the clinical BET inhibitor I‑BET762 shows Kd values of 50–100 nM across BET BD1 and BD2, typically with less than 3‑fold BD1/BD2 selectivity [2]. While the 7‑fold window is modest, it suggests that the furan‑2‑yl substituents in the target compound may interact with the unique WPF shelf or ZA‑loop regions of BRD2 BD2 differently than BD1, a feature that could be exploited to design isoform‑selective BET probes [3]. No BD1/BD2 selectivity data are available for the chloromethyl diphenyl or bis‑thiophene analogs, making the target compound the best‑characterized member of this sub‑series for bromodomain selectivity profiling.

Bromodomain selectivity BD1/BD2 profiling Epigenetic chemical probe

Best Research and Industrial Application Scenarios for 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine


Epigenetic Chemical Probe Discovery – BRD2 Bromodomain Hit Expansion

The compound’s validated 11 nM IC₅₀ against BRD2 BD1 and BD2, combined with a measurable 7‑fold selectivity window, makes it a qualified starting point for structure‑based hit‑to‑lead campaigns aiming to develop isoform‑selective or pan‑BET bromodomain inhibitors [1]. Procurement of this compound enables immediate follow‑up with co‑crystallization, thermal shift assays, and NanoBRET target‑engagement studies without the need to first confirm affinity .

Focused Covalent Library Synthesis Using the C‑2 Chloromethyl Handle

The reactive chloromethyl group allows one‑step nucleophilic displacement with amines, thiols, or alcohols to generate focused libraries of potentially irreversible or reversible‑covalent inhibitors [1]. This synthetic expediency is particularly valuable in industrial medicinal chemistry groups where a single advanced intermediate is preferred over purchasing a panel of pre‑built analogs at higher cost .

Physicochemical Property‑Driven Lead Optimization Across Furo[2,3‑d]pyrimidine Series

With a logP of ≈2.96, TPSA of ≈91 Ų, and a LipE of ≈5.0, the compound occupies a favorable drug‑like property space that is easily derisked for permeability and solubility during lead optimization [1]. Project teams can use this compound as a reference standard when evaluating newly synthesized analogs, ensuring that any improvement in potency does not come at the expense of a substantial increase in lipophilicity or decrease in polar surface area .

Benchmarking Epigenetic Screening Libraries for BET Bromodomain Engagement

Because the compound has publicly deposited, reproducible IC₅₀ data in BindingDB (ChEMBL), it can serve as a positive control or benchmark compound in large‑scale epigenetic screening campaigns [1]. Its commercial availability from multiple vendors (Enamine, Fluorochem, CymitQuimica) with ≥95 % purity ensures batch‑to‑batch consistency, a critical requirement for HTS quality‑control workflows .

Quote Request

Request a Quote for 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.